4-(4-Methoxyphenyl)aniline
Description
Properties
IUPAC Name |
4-(4-methoxyphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGURSKWDHNBQAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374847 | |
| Record name | 4-(4-methoxyphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1137-77-5 | |
| Record name | 4-Amino-4′-methoxybiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1137-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-methoxyphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1137-77-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(4-Methoxyphenyl)aniline can be synthesized through several methods. One common approach involves the nitration of anisole to form 4-nitroanisole, followed by reduction to yield this compound. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 4-nitroanisole. This process is conducted under controlled conditions to ensure high yield and purity. The use of palladium on carbon as a catalyst is common, and the reaction is carried out at elevated temperatures and pressures to facilitate the reduction process.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methoxyphenyl)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: The nitro group in its precursor can be reduced to form the amine.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs the substitution to the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst is commonly employed.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: this compound from 4-nitroanisole.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Medicinal Chemistry
Anticancer and Antimicrobial Properties
Research indicates that 4-(4-Methoxyphenyl)aniline derivatives exhibit significant biological activity, particularly in anticancer and antimicrobial applications. For instance, modifications to the methoxy group can enhance the compound's interaction with biological targets, leading to improved efficacy against specific cancers and bacterial infections .
Structure-Activity Relationship Studies
Studies have shown that the presence of the methoxy group is critical for maintaining biological activity. For example, substituting this group with other functional groups often results in a loss of activity against certain cancer cell lines . This highlights the importance of the methoxy moiety in optimizing drug design.
Organic Synthesis
Synthesis of Functionalized Compounds
this compound serves as a valuable intermediate in organic synthesis. It can undergo various reactions, including Friedel-Crafts acylation and coupling reactions, to produce functionalized derivatives that are useful in pharmaceuticals and agrochemicals .
Case Study: Synthesis of Triarylmethanes
A notable application involves the metal- and solvent-free synthesis of triarylmethanes using this compound as a starting material. This reaction showcases the compound's versatility and potential for creating complex molecular architectures without the need for harsh reaction conditions .
Materials Science
Optoelectronic Applications
The unique electronic properties of this compound derivatives make them suitable for applications in optoelectronics. Research has explored their use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where their ability to form charge-transfer complexes can enhance device performance .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)aniline involves its interaction with specific molecular targets. In biological systems, it can act as a precursor to bioactive compounds that interact with enzymes and receptors. The methoxy group enhances its ability to participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-(4-Methoxyphenyl)aniline are distinct from related aromatic amines. Below is a systematic comparison:
Substituent Effects on Electronic Properties and Reactivity
Performance in Materials Science
- Hole-Transport Materials : this compound-based derivatives achieve higher hole mobility in PSCs compared to adamantane-containing analogs due to better π-conjugation .
- NIR Emitters : Derivatives of this compound exhibit stronger NIR absorption (λₐᵦₛ > 800 nm) than fluorophenyl analogs, attributed to extended conjugation .
Research Findings and Trends
- Photovoltaic Efficiency: Porphyrin-arylamine hybrids derived from this compound demonstrate power conversion efficiencies (PCEs) exceeding 15% in PSCs, outperforming non-methoxylated analogs .
- Biological Activity : Adamantane-substituted anilines show antiproliferative effects against cancer cells (IC₅₀ = 2–10 μM), whereas this compound lacks significant bioactivity .
- Thermal Stability : Cyclohexylmethoxy-substituted anilines (e.g., 4-[(1-Methylcyclohexyl)methoxy]aniline) exhibit higher thermal decomposition temperatures (>250°C) compared to this compound (~200°C) due to steric protection .
Biological Activity
4-(4-Methoxyphenyl)aniline, also known as 4-Anisidine, is an organic compound with the molecular formula C13H13NO. This compound has garnered significant attention in the fields of medicinal chemistry and organic synthesis due to its diverse biological activities and applications. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H13NO
- Molecular Weight : 199.25 g/mol
- CAS Number : 1137-77-5
The structure of this compound features a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to an aniline moiety. This unique configuration allows it to participate in various chemical reactions, enhancing its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The methoxy group enhances hydrogen bonding capabilities, influencing the compound's reactivity and interaction with enzymes and receptors. This interaction can lead to the synthesis of bioactive compounds that exhibit therapeutic effects.
Antiviral Activity
Recent studies have demonstrated that derivatives of this compound possess antiviral properties. For example, compounds derived from this structure were tested for their ability to inhibit HIV-1 integrase, showing moderate inhibitory activity with percentage inhibitions ranging from 50% to 83% in various assays .
Cytotoxicity Studies
Cytotoxicity assays performed on human cell lines indicated that while some derivatives exhibited significant toxicity (CC50 values < 100 µM), others were relatively non-toxic, suggesting a potential for therapeutic applications without severe side effects .
| Compound | CC50 (µM) | % Inhibition |
|---|---|---|
| 11h | 50.4 | 40 |
| Control (Auranofin) | 1.6 | N/A |
Antiparasitic Activity
Research has also highlighted the antiprotozoal activity of related compounds against parasites such as Entamoeba histolytica and Giardia intestinalis, with IC50 values indicating potent activity (IC50 < 0.050 µM) for certain derivatives . The presence of the methoxy group was found to enhance potency significantly.
Case Studies and Research Findings
- Synthesis and Biological Evaluation : A study reported the synthesis of various derivatives of this compound, evaluating their biological activities against viral and protozoal infections. The results indicated that structural modifications could significantly enhance or diminish biological activity .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of compounds based on this compound revealed that modifications at the para position significantly affected their potency against HIV-1 integrase . The study emphasized the critical role of substituents in determining biological efficacy.
- Toxicological Assessment : In-depth cytotoxicity assessments showed that while some derivatives were effective in inhibiting viral replication, they also exhibited varying degrees of cytotoxicity, suggesting a careful balance between efficacy and safety is necessary for therapeutic development .
Q & A
Q. Advanced
- Inert atmosphere : Reactions under nitrogen or argon prevent oxidation of amine groups .
- Light-sensitive handling : Amber glassware or aluminum foil wrapping minimizes photodegradation of methoxy and amine moieties .
- Low-temperature storage : Derivatives like 4-Methoxy-N-(4-methoxybenzyl)aniline are stored at –20°C to preserve stability .
How do computational methods predict the electronic properties of this compound-based materials for optoelectronic applications?
Advanced
Density functional theory (DFT) calculations model HOMO-LUMO gaps and charge transport properties. For example, fused thiophene derivatives (e.g., MPDTP and TPDTP) exhibit enhanced π-conjugation, reducing band gaps and improving hole mobility. Hirshfeld surface analysis further quantifies intermolecular interactions (e.g., C–H···π contacts), guiding crystal engineering for photovoltaic applications .
What role does this compound play in developing hole-transporting materials (HTMs) for perovskite solar cells?
Advanced
Derivatives like H16 and H18 incorporate triarylamine groups and fused thiophene rings, enhancing conductivity (σ ≈ 10⁻⁴ S/cm) and hole mobility (μ ≈ 10⁻³ cm²/V·s). These HTMs improve perovskite film morphology, reducing recombination losses. Key metrics include:
- Energy alignment : Matched HOMO levels (-5.2 eV) with perovskite absorbers.
- Film quality : Spin-coating optimization ensures pinhole-free layers .
How does Hirshfeld surface analysis elucidate the crystal packing of this compound derivatives?
Advanced
For N,N-diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline, Hirshfeld surfaces reveal dominant C–H···O (12.7%) and C–H···π (8.3%) interactions. Energy frameworks quantify stabilization energies (≈ –60 kJ/mol), guiding the design of thermally stable crystals for nonlinear optics or organic electronics .
How are contradictory spectral data resolved in characterizing this compound derivatives?
Advanced
Contradictions (e.g., unexpected NMR shifts) are addressed via:
- 2D NMR (COSY, HSQC) : Assigns overlapping aromatic signals.
- X-ray crystallography : Resolves regiochemistry ambiguities (e.g., N,N-bis(4-methoxyphenyl)aniline derivatives) .
- Control experiments : Re-synthesizing intermediates to trace side-reaction pathways .
What are the challenges in scaling up the synthesis of this compound derivatives for industrial research?
Q. Advanced
- Purification bottlenecks : Column chromatography is replaced with recrystallization (e.g., using ethanol/water mixtures) for gram-scale batches .
- Catalyst recovery : Copper(I) catalysts (e.g., CuCl) are recycled via aqueous extraction .
- Cost optimization : Replacing expensive ligands (e.g., 1,10-phenanthroline) with cheaper alternatives .
How do substituent modifications (e.g., methoxy vs. bromo) alter the reactivity of this compound?
Q. Advanced
- Electron-donating groups (e.g., methoxy) : Activate aromatic rings for electrophilic substitution (e.g., bromination at para positions) .
- Electron-withdrawing groups (e.g., nitro) : Redirect reactivity toward nucleophilic attacks, enabling Suzuki-Miyaura cross-couplings (e.g., with boronate esters) .
What analytical techniques are critical for studying the thermal stability of this compound-based polymers?
Q. Advanced
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (e.g., >300°C for triarylamine polymers).
- Differential scanning calorimetry (DSC) : Identifies glass transition temperatures (Tg ≈ 150°C) for HTMs .
- Dynamic mechanical analysis (DMA) : Correlates molecular structure with mechanical robustness in thin films .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
